molecular formula C19H18FN3O2 B15011256 2-[[4-(4-Fluorophenyl)piperazin-1-yl]methyl]isoindole-1,3-dione CAS No. 73462-23-4

2-[[4-(4-Fluorophenyl)piperazin-1-yl]methyl]isoindole-1,3-dione

Cat. No.: B15011256
CAS No.: 73462-23-4
M. Wt: 339.4 g/mol
InChI Key: ZEDGXXKAZUNGHE-UHFFFAOYSA-N
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Description

The compound 2-[[4-(4-Fluorophenyl)piperazin-1-yl]methyl]isoindole-1,3-dione features a phthalimide core (isoindole-1,3-dione) substituted with a piperazine ring bearing a 4-fluorophenyl group via a methyl linker. This structure combines the electron-deficient phthalimide moiety, known for diverse biological activities, with a piperazine-fluorophenyl pharmacophore, which often enhances receptor binding and pharmacokinetic properties. Its synthesis typically involves nucleophilic substitution or condensation reactions, as seen in analogs from the provided evidence .

Properties

CAS No.

73462-23-4

Molecular Formula

C19H18FN3O2

Molecular Weight

339.4 g/mol

IUPAC Name

2-[[4-(4-fluorophenyl)piperazin-1-yl]methyl]isoindole-1,3-dione

InChI

InChI=1S/C19H18FN3O2/c20-14-5-7-15(8-6-14)22-11-9-21(10-12-22)13-23-18(24)16-3-1-2-4-17(16)19(23)25/h1-8H,9-13H2

InChI Key

ZEDGXXKAZUNGHE-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CN2C(=O)C3=CC=CC=C3C2=O)C4=CC=C(C=C4)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[[4-(4-Fluorophenyl)piperazin-1-yl]methyl]isoindole-1,3-dione typically involves the reaction of 4-(4-fluorophenyl)piperazine with isoindole-1,3-dione. One common method involves the use of a Mannich reaction, where the piperazine derivative is reacted with formaldehyde and isoindole-1,3-dione under acidic conditions to yield the desired product . The reaction is usually carried out in a solvent such as ethanol or methanol, and the temperature is maintained at around 60-80°C to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of catalysts, such as silica-supported reagents, can further enhance the efficiency of the synthesis . The final product is typically purified using techniques such as recrystallization or chromatography to ensure high purity.

Chemical Reactions Analysis

Types of Reactions

2-[[4-(4-Fluorophenyl)piperazin-1-yl]methyl]isoindole-1,3-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the carbonyl groups to alcohols.

    Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted phenyl derivatives.

Mechanism of Action

The mechanism of action of 2-[[4-(4-Fluorophenyl)piperazin-1-yl]methyl]isoindole-1,3-dione involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to these targets, inhibiting their activity and thereby exerting its biological effects . For example, it has been shown to inhibit equilibrative nucleoside transporters, which play a crucial role in nucleotide synthesis and regulation of adenosine function . This inhibition can lead to various downstream effects, including modulation of cellular signaling pathways and alteration of gene expression.

Comparison with Similar Compounds

Comparison with Structural Analogs

Modifications in the Piperazine Substituent

4-Fluorobenzoyl-Piperazine Derivatives

Compound 4f (2-(2-(4-(4-Fluorobenzoyl)piperazin-1-yl)ethyl)isoindoline-1,3-dione) replaces the methyl linker with an ethyl group and substitutes the 4-fluorophenyl with a 4-fluorobenzoyl moiety. This increases hydrophobicity and alters conformational flexibility. NMR data (δ 2.07–4.20 ppm for piperazine and linker protons) confirms the extended ethyl chain and benzoyl group . Such modifications may influence acetylcholinesterase inhibition, a noted activity for this derivative .

Quinoline-Piperazine Hybrids

In , C4 (Methyl 4-(4-(2-(4-Fluorophenyl)quinoline-4-carbonyl)piperazin-1-yl)benzoate) replaces the phthalimide core with a quinoline-carbonyl-piperazine system.

Substituent Effects on the Aromatic Ring

Fluoro vs. Chloro/Nitro Substituents

describes 5g (2-[(4-fluoroanilino)methyl]isoindole-1,3-dione), where the 4-fluorophenyl group is directly attached via an aniline methyl group instead of a piperazine. The absence of the piperazine ring reduces basicity but retains electron-withdrawing effects. Compared to chloro (5d) and nitro (5h) analogs, the fluoro substituent offers moderate electronegativity, balancing reactivity and stability. Yields for fluoro derivatives (e.g., 93.62% for 5g) exceed those of nitro analogs (64.04% for 5h), suggesting fluorinated groups improve reaction efficiency .

Linker Variations

Ethyl vs. Methyl Linkers

Compound 4f (ethyl linker) and the target compound (methyl linker) differ in spacer length. In contrast, the methyl linker may restrict conformational freedom, favoring interactions with compact targets .

Imidazole-Phenyl Linkers

Compounds in –7 (e.g., 7) feature a phthalimide connected to a 4,5-diphenylimidazole-phenyl group. Synthesis of 7 requires refluxing with phthalic anhydride derivatives (86% yield), indicating compatibility with diverse electrophilic reagents .

Yield and Purity Trends

  • Fluoro-substituted derivatives generally exhibit higher yields (e.g., 93.62% for 5g ) compared to nitro or chloro analogs due to favorable electronic effects .
  • Ethyl-linked compounds (4f ) show moderate purity (NMR-confirmed), while methyl-linked analogs may require optimized crystallization .

Pharmacological Implications

  • Antitumor Potential: Phthalazine derivatives in (e.g., 12, 13) demonstrate antitumor activity, suggesting the phthalimide core is critical for this action. Piperazine-fluorophenyl substitution could enhance bioavailability or target affinity .
  • Enzyme Inhibition : Compound 4f ’s acetylcholinesterase inhibition highlights the role of the ethyl linker and fluorobenzoyl group in enzyme interaction .

Comparative Data Table

Compound Name / ID Core Structure Substituent/Linker Key Data/Activity Reference
Target Compound Phthalimide 4-Fluorophenyl-piperazine (methyl) N/A -
4f () Phthalimide 4-Fluorobenzoyl-piperazine (ethyl) Acetylcholinesterase inhibition
C4 () Quinoline-carbonyl 4-Fluorophenyl-piperazine Crystalline solid (HRMS)
5g () Phthalimide 4-Fluoroaniline (methyl) 93.62% yield
7 () Phthalimide 4,5-Diphenylimidazole-phenyl 86% yield, NMR-confirmed

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